

Application of Amikacin Hydrate in Mycobacterium tuberculosis Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Amikacin hydrate	
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Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a critical second-line drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its primary mechanism of action involves the inhibition of protein synthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides detailed application notes and experimental protocols for the use of **amikacin hydrate** in M. tuberculosis research, focusing on its mechanism of action, resistance, and use in combination therapies.

Mechanism of Action

Amikacin exerts its bactericidal effect by binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction interferes with the translocation of peptidyl-tRNA from the Asite to the P-site, leading to misreading of the mRNA codon and ultimately inhibiting protein synthesis.[1] This disruption of essential protein production results in bacterial cell death.

Mechanisms of Resistance

The primary mechanism of amikacin resistance in M. tuberculosis is the modification of its target site. Specific point mutations in the rrs gene, which encodes the 16S rRNA, can prevent



or reduce the binding affinity of amikacin to the ribosome. The most frequently observed mutation is an A-to-G substitution at position 1401 (A1401G).[2][3]

Other mechanisms of resistance include:

- Mutations in the eis promoter region: These mutations can lead to the overexpression of an acetyltransferase that modifies amikacin, rendering it inactive.
- Upregulation of the whiB7 transcriptional activator: This can increase the expression of genes such as eis and the efflux pump gene tap, contributing to low-level resistance.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of

Amikacin against Mycobacterium tuberculosis

Strain Type	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s)
Drug-Susceptible	0.5 - 1.0	1.0 - 2.0	[5]
Multidrug-Resistant (MDR)	0.75 (median)	2.0	[5]
Amikacin-Resistant	>64	>128	[6]

Table 2: Synergistic Effects of Amikacin in Combination with Other Anti-TB Drugs



Combination	M. tuberculosis Strain	Fractional Inhibitory Concentration Index (FICI)	Effect	Reference(s)
Amikacin + Rifampicin	Clinical Isolate (FURG-4)	≤ 0.5	Synergistic	
Amikacin + Ofloxacin	Clinical Isolate (FURG-4)	≤ 0.5	Synergistic	
Amikacin + Ethidium Bromide + Verapamil	Clinical Isolate (FURG-4)	≤ 0.5	Synergistic	_

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Amikacin

This protocol is based on the broth microdilution method.

Materials:

- Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrosecatalase) and 0.2% glycerol
- Amikacin hydrate stock solution (e.g., 1 mg/mL)
- Sterile 96-well microplates
- Incubator (37°C)

Procedure:

• Bacterial Culture Preparation:



- Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
- Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
- Preparation of Amikacin Dilutions:
 - Perform serial two-fold dilutions of the amikacin stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.125 μg/mL to 128 μg/mL.
 - Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.
- Inoculation and Incubation:
 - Add 100 μL of the prepared bacterial inoculum to each well containing 100 μL of the amikacin dilutions.
 - Seal the plate and incubate at 37°C for 7-14 days.
- MIC Determination:
 - The MIC is defined as the lowest concentration of amikacin that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Detection of Amikacin Resistance Mutations in the rrs Gene

Materials:

- Mycobacterium tuberculosis genomic DNA
- PCR primers flanking the 1401 region of the rrs gene



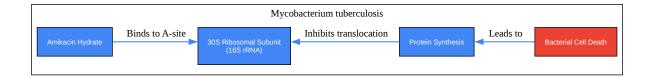
- DNA polymerase and PCR reagents
- PCR thermocycler
- DNA sequencing reagents and equipment

Procedure:

- Genomic DNA Extraction:
 - Extract genomic DNA from M. tuberculosis cultures using a commercially available kit or standard protocols.
- PCR Amplification:
 - Perform PCR to amplify the target region of the rrs gene using specific primers. A typical PCR program would be:
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 10 minutes
- DNA Sequencing:
 - Purify the PCR product and perform Sanger sequencing to determine the nucleotide sequence of the amplified region.
- Mutation Analysis:
 - Align the obtained sequence with the wild-type rrs gene sequence from a reference strain (e.g., H37Rv) to identify any mutations, particularly at position 1401.

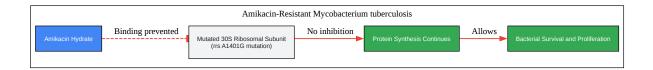


Mandatory Visualization



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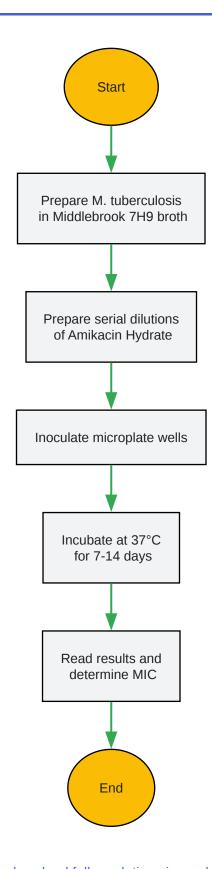
Caption: Mechanism of action of amikacin in susceptible M. tuberculosis.



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Caption: Mechanism of amikacin resistance in M. tuberculosis.





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